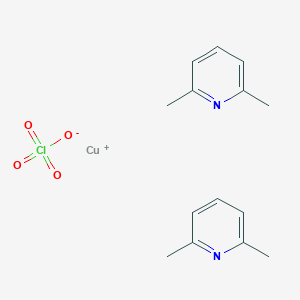
Copper(1+);2,6-dimethylpyridine;perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper(1+);2,6-dimethylpyridine;perchlorate is a coordination compound consisting of a copper(I) ion coordinated to two 2,6-dimethylpyridine ligands and a perchlorate anion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Copper(1+);2,6-dimethylpyridine;perchlorate typically involves the reaction of copper(I) salts with 2,6-dimethylpyridine in the presence of perchloric acid. The reaction is carried out under an inert atmosphere to prevent oxidation of the copper(I) ion. The resulting product is then purified by recrystallization .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Copper(1+);2,6-dimethylpyridine;perchlorate undergoes various types of chemical reactions, including:
Oxidation: The copper(I) ion can be oxidized to copper(II) under certain conditions.
Substitution: The 2,6-dimethylpyridine ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Major Products
Oxidation: The major product of oxidation is typically a copper(II) complex.
Substitution: The major products depend on the substituting ligand but generally result in a new copper(I) complex with different ligands.
Applications De Recherche Scientifique
Copper(1+);2,6-dimethylpyridine;perchlorate has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including cycloaddition and coupling reactions.
Materials Science: Employed in the synthesis of novel materials with unique electronic and magnetic properties.
Biology and Medicine: Investigated for its potential use in antimicrobial agents and as a model compound for studying copper-containing enzymes.
Mécanisme D'action
The mechanism by which Copper(1+);2,6-dimethylpyridine;perchlorate exerts its effects involves the coordination of the copper(I) ion to the 2,6-dimethylpyridine ligands. This coordination stabilizes the copper(I) ion and allows it to participate in various chemical reactions. The perchlorate anion acts as a counterion, balancing the charge of the complex .
Comparaison Avec Des Composés Similaires
Similar Compounds
Copper(I) nitrate complexes: Similar in structure but with nitrate anions instead of perchlorate.
Silver(I) perchlorate complexes: Similar coordination environment but with silver(I) instead of copper(I).
Uniqueness
Copper(1+);2,6-dimethylpyridine;perchlorate is unique due to the specific combination of copper(I) ion, 2,6-dimethylpyridine ligands, and perchlorate anion. This combination imparts distinct electronic and structural properties that are not observed in similar compounds .
Propriétés
Numéro CAS |
51933-28-9 |
|---|---|
Formule moléculaire |
C14H18ClCuN2O4 |
Poids moléculaire |
377.30 g/mol |
Nom IUPAC |
copper(1+);2,6-dimethylpyridine;perchlorate |
InChI |
InChI=1S/2C7H9N.ClHO4.Cu/c2*1-6-4-3-5-7(2)8-6;2-1(3,4)5;/h2*3-5H,1-2H3;(H,2,3,4,5);/q;;;+1/p-1 |
Clé InChI |
OBIKTLCTFKVFJF-UHFFFAOYSA-M |
SMILES canonique |
CC1=NC(=CC=C1)C.CC1=NC(=CC=C1)C.[O-]Cl(=O)(=O)=O.[Cu+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


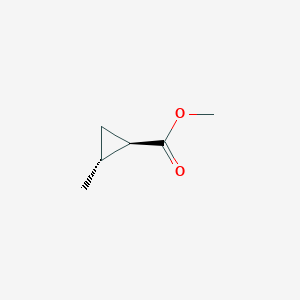
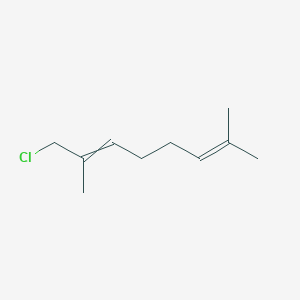
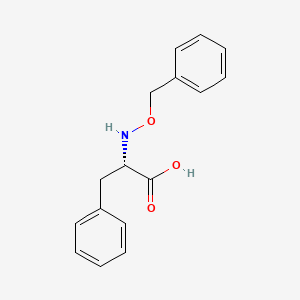
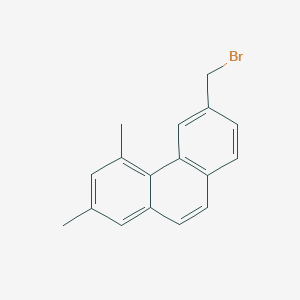
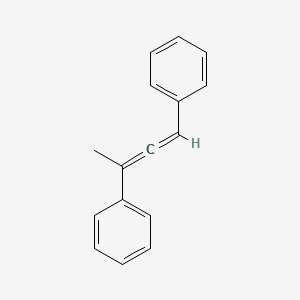
![5-[3-(4-Chlorophenyl)oxiran-2-yl]-3-phenyl-1,2-oxazole](/img/structure/B14638561.png)

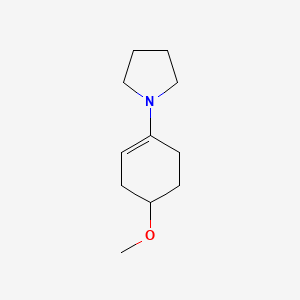
![Carbonimidic dihydrazide, bis[(4-nitrophenyl)methylene]-](/img/structure/B14638583.png)
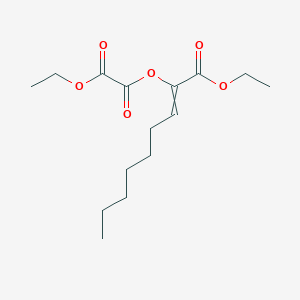
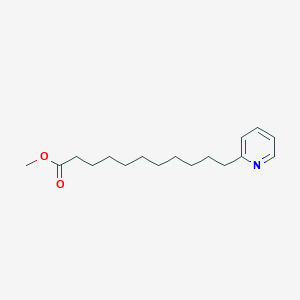
![1-Methyl-4-[(trichloromethyl)sulfonyl]benzene](/img/structure/B14638606.png)
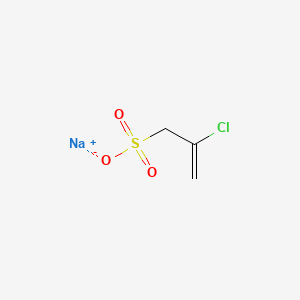
![1,3,5-Triazine, 2,4,6-tris[(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxy]-](/img/structure/B14638609.png)
